7-(3-Bromopropyl)pentadecane
Description
BenchChem offers high-quality 7-(3-Bromopropyl)pentadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-Bromopropyl)pentadecane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H37Br |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-(3-bromopropyl)pentadecane |
InChI |
InChI=1S/C18H37Br/c1-3-5-7-9-10-12-15-18(16-13-17-19)14-11-8-6-4-2/h18H,3-17H2,1-2H3 |
InChI Key |
UBUMFDILMRQQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Branched Alkyl Bromide Building Blocks for Organic Electronics
Executive Summary
In organic electronics (OE), the solubilizing side chain is not merely an inert handle; it is a critical determinant of thin-film morphology, charge carrier mobility, and device stability. While linear alkyl chains promote tight
Branched alkyl bromides—specifically Guerbet-derived patterns like 2-ethylhexyl, 2-butyloctyl, and 2-octyldodecyl—serve as the industry standard for balancing solubility with electronic performance. This guide details the engineering principles, synthesis, and purification of these building blocks, focusing on minimizing impurities that act as charge traps in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Part 1: Molecular Engineering & Physics of Solubilization
The Steric-Electronic Trade-off
The primary function of a branched alkyl bromide is to introduce steric bulk that disrupts strong interchain interactions during solution processing, preventing premature precipitation. However, this bulk must be managed to avoid disrupting the ordered lamellar packing required for charge transport in the solid state.
-
Branching Point Position: The "branching point" (the chiral center in 2-alkyl chains) creates a steric node.
-
C2 Branching (e.g., 2-ethylhexyl): High steric hindrance near the backbone. This can twist the conjugated core, breaking planarity and reducing effective conjugation length.
-
Branching Point Engineering: Moving the branch point further away (e.g., using a linear spacer before the branch) allows the backbone to planarize while still maintaining solubility.
-
-
Interdigitation: Unlike linear chains, branched chains often struggle to interdigitate efficiently. This results in a larger lamellar d-spacing, which can be detrimental to charge hopping unless the backbone self-assembly is robust.
Common Architectures
| Common Name | Carbon Count | Structure | Primary Application |
| 2-Ethylhexyl | C8 | Short, bulky | Small molecule acceptors (e.g., Y6), P3HT derivatives. |
| 2-Butyloctyl | C12 | Intermediate | High-efficiency donor polymers. |
| 2-Hexyldecyl | C16 | Long | Thick-film OPV devices; balances solubility/packing. |
| 2-Octyldodecyl | C20 | Very Long | N-type polymers (e.g., N2200); ensures solubility of rigid backbones. |
Part 2: Synthetic Pathways & Causality
The synthesis of high-purity branched alkyl bromides typically proceeds from Guerbet Alcohols . The conversion of the alcohol to the bromide is the critical step.
Reaction Selection: Why Appel?
For linear chains, aqueous HBr is sufficient. However, for
The Solution: The Appel Reaction (
-
Mechanism: Proceeds via an
mechanism with an oxyphosphonium intermediate. -
Advantage: It is non-acidic and occurs at mild temperatures, preserving the precise branching architecture without isomerization.
Visualization: Synthetic Workflow & Logic
The following diagram outlines the critical decision pathways in synthesizing OE-grade alkyl bromides.
Figure 1: Decision matrix for alkyl bromide synthesis. The Appel route is prioritized for branched chains to prevent structural isomerization.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Octyldodecyl Bromide (OE-Grade). Scale: 50 mmol (approx. 15 g). Purity Target: >99.5% (GC), <0.1% Alcohol.
Reagents
-
2-Octyl-1-dodecanol (14.9 g, 50 mmol) - Must be dry.
-
Carbon Tetrabromide (
) (19.9 g, 60 mmol) - 1.2 eq. -
Triphenylphosphine (
) (15.7 g, 60 mmol) - 1.2 eq. -
Dichloromethane (DCM) (anhydrous, 150 mL).
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
-
Dissolution: Add 2-Octyldodecanol and
to the flask. Dissolve in 100 mL of anhydrous DCM. Cool the mixture to 0°C in an ice bath.-
Why: Cooling controls the exothermic formation of the phosphonium salt.
-
-
Addition: Dissolve
in 50 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes.-
Observation: The solution may turn slightly yellow. A white precipitate is rare in DCM but common if using ether.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Validation: Monitor via TLC (Hexane eluent).[1] The alcohol spot (
) should disappear, replaced by the bromide spot ( ).
-
-
Quenching: Add 5 mL of Methanol to quench unreacted active species. Stir for 10 minutes.
-
Workup (The Critical Step):
-
Concentrate the mixture under reduced pressure to
20 mL volume. -
Precipitation: Pour the residue into 200 mL of cold n-Hexane .
(Triphenylphosphine oxide) is insoluble in hexane and will precipitate out as a white solid. -
Filter through a sintered glass funnel. Wash the solid with cold hexane.
-
-
Purification:
-
Concentrate the hexane filtrate.
-
Flash Chromatography: Pass the crude oil through a short plug of silica gel using 100% Hexane. This removes trace
and any remaining alcohol. -
Vacuum Distillation: Perform a Kugelrohr or fractional distillation under high vacuum (<0.1 mbar). Collect the fraction at the specific boiling point (approx. 190°C at 0.1 mmHg for C20 chains).
-
Part 4: Quality Control & Impurity Profiling
In organic electronics, purity is paramount. Impurities such as unreacted alcohols or alkyl chlorides (if
| Impurity | Detection Method | Impact on Device |
| Residual Alcohol | IR (Broad peak ~3400 | Acts as a charge trap; disrupts packing; hydrophilic sites attract moisture. |
| Triphenylphosphine Oxide | P-NMR ( | Insulating impurity; reduces capacitance in dielectrics. |
| Isomeric Bromides | GC-MS (Split peaks) | Increases energetic disorder; lowers mobility ( |
Visualization: Steric Impact on Polymer Packing
The following diagram illustrates how the choice of branched chain affects the supramolecular assembly of the polymer.
Figure 2: Impact of branching point location on polymer backbone planarity. Moving the branch point away from the backbone (C2 vs C4) reduces steric torsion.
References
-
Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells. Materials, 2023.
-
Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity. ACS Applied Electronic Materials, 2021.
-
Synthesis of 2-octyldodecyl bromide and 2,8-dibromoindeno[1,2-b]fluorene. Journal of Materials Chemistry C, Supporting Info.
-
Alkyl Bromide Synthesis by Bromination or Substitution (Appel Reaction). Organic Chemistry Portal.
-
Methods of removing impurities from alkyl bromides during distillation. US Patent 8492598B2.
Sources
Swallow-Tail & Branched Side Chain Reagents: A Guide to Solubility and Morphology Engineering in Conjugated Polymers
Topic: Swallow-tail Alkyl Side Chain Reagents for Conjugated Polymers Content Type: Technical Guide / Whitepaper Audience: Senior Polymer Chemists, Materials Scientists, and Device Engineers.
Executive Summary
In the design of conjugated polymers for organic photovoltaics (OPV), field-effect transistors (OFETs), and bioelectronics, the side chain is not merely a solubilizing group—it is a structure-directing agent. "Swallow-tail" substituents—specifically branched alkyl chains derived from Guerbet alcohols (e.g., 2-hexyldecyl, 2-octyldodecyl)—are the industry standard for balancing high-molecular-weight solubility with ordered solid-state packing.
This guide provides a technical deep-dive into the selection, synthesis, and morphological impact of swallow-tail reagents. It moves beyond basic alkylation to explore how the branching position and chain length symmetry dictate the
Part 1: The Physics of the "Swallow-Tail"
The term "swallow-tail" in this context refers to alkyl chains branched at the
The Solubility-Packing Paradox
The central challenge in conjugated polymer synthesis is the Insulator-to-Processability Trade-off :
-
Linear Chains (e.g.,
-octyl): Promote tight, zipper-like interdigitation.-
Pro: Minimal
- stacking distance ( ). -
Con: Often leads to insoluble kinetically trapped aggregates during polymerization.
-
-
Swallow-Tail Chains (e.g., 2-ethylhexyl): Introduce configurational entropy.
-
Pro: Disrupts crystallization enough to allow solubility in chloroform/chlorobenzene.
-
Con: If too bulky (e.g., branching point too close to the backbone), they twist the conjugated core, breaking conjugation and lowering charge mobility.
-
The "Sweet Spot": The most successful high-performance polymers (e.g., P3HT analogues, donor-acceptor copolymers like PBDB-T) utilize specific swallow-tail geometries (typically C8/C10 or C10/C12 branches) to force the backbone into a "Face-On" orientation relative to the substrate, which is critical for vertical charge transport in OPVs.
Part 2: Reagent Selection & Structural Classes
The selection of a swallow-tail reagent is dictated by the Backbone Curvature and the Target Solvent .
Table 1: Common Swallow-Tail Reagents & Applications
| Reagent Name (Common) | IUPAC Nomenclature | Carbon Count | Steric Profile | Primary Application |
| 2-Ethylhexyl | 2-ethylhexyl | C8 (6+2) | Low Bulk | P3HT, small molecule acceptors. Good for tight packing. |
| 2-Butyloctyl | 2-butyloctyl | C12 (8+4) | Medium Bulk | High-crystallinity polymers requiring moderate solubility. |
| 2-Hexyldecyl | 2-hexyldecyl | C16 (10+6) | Standard | The "Workhorse" for Donor-Acceptor polymers (e.g., PBDB-T). |
| 2-Octyldodecyl | 2-octyldodecyl | C20 (12+8) | High Bulk | High MW polymers (>100 kDa) or rigid backbones (e.g., DPP). |
| 2-Decyltetradecyl | 2-decyltetradecyl | C24 (14+10) | Extreme Bulk | Processing in "green" non-halogenated solvents (e.g., Toluene). |
Critical Insight: The symmetry of the tail matters. "Guerbet" derived tails are usually C(n)/C(n+2). This slight asymmetry aids in disrupting crystallization just enough to process, whereas perfectly symmetrical branches (synthesized via different routes) can sometimes crystallize too well.
Part 3: Synthetic Protocols (Self-Validating Systems)
The synthesis of swallow-tail reagents typically begins with Guerbet Alcohols . The conversion of these alcohols to alkyl halides (bromides or iodides) is the critical step. Alkyl iodides are preferred over bromides for Finkelstein reactivity, especially when alkylating sterically hindered positions on rylene imides or thiophenes.
Workflow Diagram: From Alcohol to Polymer Functionalization[1]
Caption: Synthesis pathway for converting Guerbet alcohols into reactive alkylating agents. Note the critical QC step to detect elimination byproducts.
Detailed Protocol: Synthesis of 2-Hexyldecyl Iodide
This protocol minimizes the formation of alkene side-products common in direct bromination.
Reagents: 2-Hexyldecan-1-ol (1.0 eq), p-Toluenesulfonyl chloride (1.2 eq), Pyridine (2.0 eq), Sodium Iodide (5.0 eq).
-
Tosylation (The Activation Step):
-
Dissolve 2-hexyldecan-1-ol in DCM/Pyridine (1:1 v/v). Cool to 0°C.
-
Add TsCl portion-wise. Why? Exothermic control prevents elimination of the tertiary proton at the
-position. -
Stir 12h at RT. Workup with HCl (1M) to remove pyridine.
-
Checkpoint: 1H NMR should show a shift of the
protons from ~3.5 ppm to ~3.9 ppm.
-
-
Finkelstein Reaction (The Halogen Exchange):
-
Dissolve the crude tosylate in anhydrous Acetone (0.2 M).
-
Add NaI (excess drives the equilibrium). Reflux for 24h.
-
Observation: White precipitate (NaOTs) will form.
-
Purification: Filter off salts, concentrate, and pass through a short silica plug (Hexanes).
-
Result: Colorless oil. Light sensitivity requires storage in amber vials with Cu wire (stabilizer).
-
Part 4: Impact on Morphology & Device Performance[2]
The choice of swallow-tail dictates the Lamellar Stacking Distance (
The "Branching Point" Rule
-
Branching at C2 (Standard Swallow-tail): Maximizes solubility but creates a "steric cone" near the backbone. This can increase the
- distance to >3.8 if the backbone is not sufficiently planar (e.g., fused rings like benzodithiophene tolerate this well; single thiophenes do not). -
Branching at C4 (Spacer-Inserted): Moving the branch point away (e.g., 4-hexyl-octyl) relieves steric stress on the backbone, restoring tighter
- stacking ( ) while maintaining solubility.
Diagram: Morphology Decision Logic
Caption: Decision tree for selecting side-chain geometry based on polymer backbone rigidity.
Part 5: Troubleshooting & Optimization
Problem: Polymer is soluble but device mobility is low (
-
Diagnosis: The side chains are likely too bulky, preventing effective charge hopping.
-
Solution: Switch to a "Linear-Spacer" swallow-tail (e.g., move the branch point from C2 to C3 or C4) or reduce the branch length (e.g., switch from 2-octyldodecyl to 2-butyloctyl).
Problem: Polymer precipitates during Soxhlet extraction or gelation occurs.
-
Diagnosis: Strong interchain
- interaction ("zipper effect"). -
Solution: Increase the asymmetry of the swallow-tail. Use a 2-decyltetradecyl chain. The asymmetry increases the entropy of mixing.
References
-
Zhang, S., et al. (2018). "Side-Chain Engineering of High-Efficiency Conjugated Polymer Photovoltaic Materials." Chemical Reviews. [Link]
-
Mei, J., & Bao, Z. (2014). "Side Chain Engineering in Solution-Processable Conjugated Polymers." Chemistry of Materials. [Link][1]
-
Langhals, H. (2005). "Control of the Interactions in Dye Assemblies: The Influence of Swallow-Tail Substituents on Perylene Bisimides." Chemistry - A European Journal. [Link]
-
Nielsen, C. B., et al. (2013). "Non-Fullerene Electron Acceptors for Use in Organic Photovoltaics." Accounts of Chemical Research. [Link]
Sources
The Strategic Role of 7-(3-Bromopropyl)pentadecane in Advanced Side-Chain Engineering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Side-chain engineering is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's pharmacological and pharmacokinetic properties. Within this field, bifunctional molecules that incorporate both a reactive linker and a property-modifying moiety are of immense value. This technical guide provides an in-depth examination of 7-(3-Bromopropyl)pentadecane, a specialized reagent poised for significant impact in side-chain engineering. We will deconstruct its molecular architecture, explore its core applications in hydrophobic tagging and as a linker for advanced modalities like Proteolysis Targeting Chimeras (PROTACs), and provide validated experimental protocols for its application. This guide is intended for researchers and drug development professionals seeking to leverage sophisticated chemical tools to overcome complex therapeutic challenges.
The Imperative of Side-Chain Engineering in Drug Design
The journey from a hit compound to a clinical candidate is fundamentally a process of multiparameter optimization. The peripheral chemical structures, or "side-chains," of a core scaffold are the primary levers for this optimization. Strategic modification of side chains can profoundly influence a molecule's:
-
Binding Affinity and Selectivity: Hydrophobic interactions are a primary driving force in drug-target binding.[1][2][3] The addition of tailored alkyl side chains can enhance engagement with hydrophobic pockets on a target protein, increasing potency and selectivity.[4]
-
Physicochemical Properties: Solubility, a critical factor for bioavailability, can be fine-tuned by altering side-chain length and polarity.
-
Pharmacokinetics (ADME): Side chains impact absorption, distribution, metabolism, and excretion. For instance, increasing lipophilicity can enhance membrane permeability but may also increase metabolic clearance or off-target toxicity.
-
Advanced Therapeutic Modalities: The rise of technologies like PROTACs, which induce protein degradation rather than inhibition, relies entirely on linkers and side chains to connect a target-binding warhead to an E3 ligase ligand.[5][6][7][8][9]
In this context, reagents that offer both a reactive handle for conjugation and a functional component for property modulation are powerful tools. 7-(3-Bromopropyl)pentadecane exemplifies this dual functionality.
Deconstructing 7-(3-Bromopropyl)pentadecane: A Bifunctional Architecton
7-(3-Bromopropyl)pentadecane (CAS: 1853176-43-8) is a unique aliphatic hydrocarbon featuring two key components that define its utility in chemical biology and drug discovery.[10]
-
The Pentadecane Backbone: A 15-carbon alkyl chain (C15H32), this moiety is a significant hydrophobic appendage.[11][12][13] In an aqueous biological environment, this long, nonpolar chain actively participates in the hydrophobic effect, driving interactions with nonpolar surfaces of proteins or lipid membranes.[1][14]
-
The 3-Bromopropyl Group: This is a classic electrophilic handle for chemical synthesis. The terminal bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by heteroatoms like oxygen (from phenols, alcohols), nitrogen (from amines, anilines), or sulfur (from thiols). This enables the stable, covalent attachment of the entire side-chain to a core molecule.
Table 1: Physicochemical Properties of 7-(3-Bromopropyl)pentadecane
| Property | Predicted Value | Source |
| CAS Number | 1853176-43-8 | ChemicalBook[10] |
| Molecular Formula | C18H37Br | ChemicalBook[10] |
| Boiling Point | 388.1 ± 10.0 °C | ChemicalBook[10] |
| Density | 0.976 ± 0.06 g/cm³ | ChemicalBook[10] |
Core Applications in Side-Chain Engineering
The dual nature of 7-(3-Bromopropyl)pentadecane opens two primary avenues for its application: as a tool for "hydrophobic tagging" and as a foundational linker in the synthesis of bifunctional degraders.
Hydrophobic Tagging for Enhanced Biological Interactions
Hydrophobic tagging is a strategy used to deliberately increase a molecule's lipophilicity to modulate its biological activity. Attaching the pentadecane chain of 7-(3-Bromopropyl)pentadecane can:
-
Improve Membrane Association: For targets located at or within the cell membrane, a hydrophobic tail can act as an anchor, increasing the effective local concentration of the drug near its site of action.
-
Enhance Binding in Hydrophobic Pockets: Many protein targets, including kinases and nuclear receptors, possess deep, hydrophobic binding clefts. A long alkyl chain can occupy this space, forming extensive van der Waals interactions and significantly increasing binding affinity.
-
Induce Protein Degradation: A recent strategy known as "hydrophobic tagging" involves appending a bulky hydrophobic group to a small molecule binder. This can induce misfolding and subsequent proteasomal degradation of the target protein, a mechanism distinct from PROTACs. The pentadecane chain is an ideal candidate for exploring this phenomenon.
A Versatile Linker for PROTAC and Bifunctional Molecule Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and degradation by the proteasome.[5][7][8] The linker connecting the target binder and the E3 ligand is a critical determinant of PROTAC efficacy.[6][9]
7-(3-Bromopropyl)pentadecane serves as an excellent starting point for linker synthesis. The 3-bromopropyl group provides a reactive site for initial conjugation, while the long alkyl chain can form the main body of the linker. Lipophilic alkyl chains are a well-established linker class in PROTAC design.[6]
The workflow for its use in PROTAC synthesis would be a two-step process:
-
Step 1: Conjugate 7-(3-Bromopropyl)pentadecane to either the target-binding warhead or the E3 ligase ligand via a nucleophilic substitution reaction.
-
Step 2: Modify the other end of the now-extended molecule for attachment to the second component.
The diagram below illustrates the conceptual role of 7-(3-Bromopropyl)pentadecane in forming a PROTAC.
Caption: Conceptual workflow for incorporating 7-(3-Bromopropyl)pentadecane into a PROTAC linker.
Experimental Methodologies and Protocols
The trustworthiness of a chemical tool is rooted in reproducible and validated protocols. Below are generalized, yet detailed, methodologies for the synthesis and application of long-chain alkyl bromides and their subsequent conjugation.
General Synthesis of Long-Chain Alkyl Bromides
While 7-(3-Bromopropyl)pentadecane is commercially available, related structures can be synthesized. A reliable method involves the reaction of methanesulfonates (mesylates) with anhydrous magnesium bromide, which proceeds in high yield without isomerization of any existing double bonds.[15]
Protocol: Mesylate to Bromide Conversion [15]
-
Mesylate Formation: Dissolve the starting long-chain alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N2 or Ar).
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract the organic layer. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Bromination: Dissolve the crude mesylate in absolute diethyl ether.
-
Add anhydrous magnesium bromide (MgBr2) (2.0-3.0 eq) in one portion.
-
Reflux the mixture for 2-6 hours, monitoring by TLC for the formation of the alkyl bromide.
-
Cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure long-chain alkyl bromide.
Protocol for Conjugation to a Phenolic Moiety
This protocol describes the covalent attachment of 7-(3-Bromopropyl)pentadecane to a molecule containing a phenol, a common functional group in drug scaffolds. This is a standard Williamson ether synthesis.
Workflow Diagram
Caption: Step-by-step workflow for the conjugation of the side-chain to a phenolic compound.
Detailed Steps:
-
Setup: To a round-bottom flask, add the phenolic compound (1.0 eq), 7-(3-Bromopropyl)pentadecane (1.2 eq), and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.5 eq).
-
Solvent: Add a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF).
-
Reaction: Stir the mixture vigorously and heat to 50-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. If K2CO3 was used, filter off the solids and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. If DMF was used, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to yield the pure ether-linked product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
7-(3-Bromopropyl)pentadecane is more than a simple alkyl halide; it is a strategic tool for sophisticated side-chain engineering. Its unique structure provides a direct route to introduce significant hydrophobicity while simultaneously serving as a reactive linker for constructing complex molecular architectures. While its primary documented use is as a chemical reagent, its potential applications in hydrophobic tagging, membrane anchoring, and as a versatile component for PROTAC linkers are clear and compelling. As drug discovery continues to move towards modalities that control protein fate rather than just function, the demand for well-defined, bifunctional building blocks like 7-(3-Bromopropyl)pentadecane will undoubtedly grow, making it a valuable asset in the medicinal chemist's toolbox.
References
-
Yuan, T., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Li, Y., et al. (2025). Alkyl Side-chain Engineering for Enhanced Anti-wettability and Stability in Non-fluorinated Liquid-repellent Coatings. ACS Applied Materials & Interfaces. Available at: [Link]
-
Marcelli, S., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Available at: [Link]
-
FooDB. Showing Compound Pentadecane (FDB011800). FooDB. Available at: [Link]
-
Gao, C., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
PubChem. Pentadecane. National Center for Biotechnology Information. Available at: [Link]
-
Sares, A. M., & Varma, J. R. (2014). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Mini reviews in medicinal chemistry. Available at: [Link]
-
Al-Koussi, S., et al. (2023). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Pharmaceuticals. Available at: [Link]
-
Lin, S. T., et al. (2016). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Al-Koussi, S., et al. (2023). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. Available at: [Link]
-
Lee, C. H. (2016). Selected Thoughts on Hydrophobicity in Drug Design. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2025). Alkyl Side-chain Engineering for Enhanced Anti-wettability and Stability in Non-fluorinated Liquid-repellent Coatings. PubMed. Available at: [Link]
-
Park, H., et al. (2022). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Journal of Materials Chemistry C. Available at: [Link]
-
Royal Society of Chemistry. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE. Available at: [Link]
-
NIST. Pentadecane. NIST WebBook. Available at: [Link]
-
MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2024). Side-chain engineering of semiconducting polymers with poly(benzyl ether) dendrons: impact on electronic and mechanical properties. Materials Advances. Available at: [Link]
-
Baumann, W. J., & Mangold, H. K. (1966). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research. Available at: [Link]
Sources
- 1. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer | MDPI [mdpi.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 7-(3-bromopropyl)pentadecane | 1853176-43-8 [chemicalbook.com]
- 11. Showing Compound Pentadecane (FDB011800) - FooDB [foodb.ca]
- 12. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pentadecane [webbook.nist.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Synthesis of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene
Topic: Procedure for Synthesizing Benzodithiophene (BDT) Derivatives with Branched Side Chains Content Type: Application Note & Detailed Protocol Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals
Executive Summary & Strategic Rationale
Benzo[1,2-b:4,5-b']dithiophene (BDT) has emerged as the preeminent donor unit in conjugated polymers for organic photovoltaics (OPV) and organic field-effect transistors (OFETs), most notably in the high-performance polymer PM6 (PBDB-T-2F) .
While the BDT core provides the necessary planar
This protocol details the synthesis of the 2D-conjugated BDT monomer featuring thiophenyl side chains with 2-ethylhexyl branching. Unlike simple alkoxylation, this "2D-conjugation" strategy expands the absorption spectrum and deepens the HOMO level, enhancing open-circuit voltage (
The Synthetic Strategy: Nucleophilic Addition-Aromatization
The most robust route to 4,8-functionalized BDTs is not direct electrophilic substitution, which is regiochemically difficult on the fused core. Instead, we utilize a Nucleophilic Addition-Aromatization sequence starting from the oxidized core, BDT-4,8-dione .
-
Lithiation: Generation of a nucleophilic organolithium species from the branched side-chain precursor.
-
Addition: Attack of the organolithium on the carbonyls of BDT-dione to form a syn/anti diol intermediate.
-
Reductive Aromatization: Sn(II)-mediated reduction to eliminate the hydroxyl groups and restore the aromaticity of the central benzene ring.
Experimental Workflow Diagram
Caption: Flowchart illustrating the conversion of BDT-dione to 4,8-dialkylthienyl BDT via lithiation and SnCl2 reduction.
Materials and Reagents
Safety Note: n-Butyllithium (n-BuLi) is pyrophoric. All reactions involving n-BuLi must be performed in flame-dried glassware under a positive pressure of Argon or Nitrogen.
| Reagent | Purity | Role | Stoichiometry (Equiv) |
| BDT-4,8-dione | >98% | Core Electrophile | 1.0 |
| 2-Bromo-5-(2-ethylhexyl)thiophene | >98% | Side Chain Precursor | 2.4 - 3.0 |
| n-BuLi (in hexane) | 2.5 M | Lithiating Agent | 2.5 - 3.0 |
| SnCl2·2H2O | 98% | Reducing Agent | 8.0 - 10.0 |
| THF (Anhydrous) | <50 ppm H2O | Solvent (Step 1-2) | N/A (0.1 M conc.) |
| HCl (conc.) | 37% | Acid Catalyst | Excess |
Detailed Step-by-Step Protocol
Phase 1: Generation of the Nucleophile (Lithiation)
Objective: Create the organolithium species without inducing polymerization or quenching.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.
-
Dissolution: Add 2-bromo-5-(2-ethylhexyl)thiophene (3.0 equiv relative to BDT-dione) and anhydrous THF (approx. 10 mL per gram of precursor).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C . Allow the system to equilibrate for 15 minutes.
-
Lithiation: Add n-BuLi (2.5 M in hexane, 3.0 equiv) dropwise via syringe over 20 minutes.
-
Critical Check: The addition must be slow to maintain low temperature. A slight color change (often to yellow/orange) indicates the formation of the lithiated species.
-
-
Incubation: Stir the mixture at -78 °C for 1 hour.
Phase 2: Nucleophilic Addition to the Core
Objective: Attach the side chains to the 4 and 8 positions of the BDT core.
-
Addition: Add solid BDT-4,8-dione (1.0 equiv) in one portion to the reaction mixture at -78 °C.
-
Alternative: If solubility is an issue, the BDT-dione can be suspended in a small amount of THF and added via cannula, but solid addition is usually sufficient as it dissolves upon warming.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to 50 °C naturally. Stir for 1–2 hours.
-
Observation: The suspension should gradually turn into a clear, dark solution, indicating the formation of the lithium dialkoxide intermediate.
Phase 3: Reductive Aromatization (The SnCl2 Step)
Objective: Eliminate the diol functionality to restore the aromatic BDT system.
-
Preparation: In a separate beaker, dissolve SnCl2·2H2O (8.0 equiv) in 10% HCl (aq) or a mixture of Ethanol/HCl (conc).
-
Note: The acidic environment is crucial for the elimination of water (dehydration) from the intermediate diol.
-
-
Quenching/Reduction: Pour the SnCl2 solution into the reaction flask (which contains the lithium alkoxide intermediate).
-
Reflux: Heat the mixture to reflux (approx. 66–70 °C) for 1.5 to 2 hours.
-
Color Change: The reaction typically shifts from a dark muddy color to a vibrant fluorescent yellow or orange, characteristic of the highly conjugated aromatic BDT system.
-
Workup:
-
Cool to room temperature.
-
Pour into water (200 mL) and extract with Dichloromethane (DCM) or Chloroform (
mL). -
Wash the organic layer with saturated NaHCO
(to neutralize acid), then brine. -
Dry over anhydrous MgSO
and concentrate under reduced pressure.
-
Phase 4: Purification
Objective: Remove unreacted side-chain precursors and mono-substituted byproducts.
-
Column Chromatography: Pack a silica gel column.[1][2]
-
Eluent: Start with 100% Hexanes to elute the excess thiophene side-chain precursor (which is non-polar).
-
Gradient: Gradually increase polarity to Hexane:DCM (10:1 to 5:1) to elute the target BDT product.
-
-
Recrystallization (Optional): For ultra-high purity (>99.5% for polymerization), recrystallize from Ethanol or Isopropanol.
Quality Control & Validation Criteria
To ensure the material is "device-grade," it must pass the following checks:
| Technique | Expected Result | Failure Mode Indicator |
| 1H NMR (CDCl3) | Distinct peaks for the ethylhexyl chain (0.9-1.5 ppm). Thiophene protons on the side chain ( | Presence of peaks at |
| HPLC | Single peak >99% area integration. | Multiple peaks indicate mono-substituted product or homocoupled side chains. |
| Visual | Bright yellow/orange solid. | Dark brown/black gum indicates decomposition or trapped Sn salts. |
Self-Validating Logic: The SnCl2 reduction is self-indicating. If the reaction does not turn fluorescent yellow/orange upon heating with acid, the aromatization has not occurred, likely due to wet THF in Step 1 (killing the n-BuLi) or insufficient acid strength in Step 3.
References
-
Original Synthesis of PM6 Precursors: Zhang, S., Qin, Y., Zhu, J., & Hou, J. (2018). Over 14% Efficiency in Polymer Solar Cells Enabled by a Chlorinated Polymer Donor.[3] Advanced Materials, 30(20), 1800868. [Link]
-
BDT-Dione Reduction Mechanism: Cui, C., Wong, W. Y., & Li, Y. (2014). Improvement of Open-Circuit Voltage and Photovoltaic Properties of 2D-Conjugated Polymers by Alkylthio Substitution. Energy & Environmental Science, 7(7), 2276-2284. [Link]
-
Side Chain Engineering Review: Ye, L., Zhang, S., Huo, L., Yan, M., & Hou, J. (2014). Molecular Design toward Highly Efficient Photovoltaic Polymers based on Two-Dimensional Conjugated Benzodithiophene. Accounts of Chemical Research, 47(5), 1595–1603. [Link]
Sources
Solvent selection for alkylation reactions with long-chain alkyl bromides
Application Note: Solvent Selection & Process Optimization for Long-Chain Alkylation Reactions
Part 1: Executive Summary & Core Challenge
Alkylation reactions using long-chain alkyl bromides (
-
The Kinetic Requirement:
reactions require polar aprotic solvents (e.g., DMF, DMSO) to leave the nucleophile "naked" and reactive.[1] -
The Solubility Barrier: Long-chain alkyl halides are highly lipophilic and often immiscible in polar media, leading to phase separation and stalled kinetics.
-
The Workup Bottleneck: High-boiling polar solvents (DMF, b.p. 153°C) are difficult to separate from high-boiling long-chain products without high-vacuum distillation, which risks thermal degradation.
This guide provides a decision framework and two validated protocols to overcome these barriers, utilizing Phase Transfer Catalysis (PTC) and Finkelstein-Modified Homogeneous Systems .
Part 2: Solvent Selection Framework
The choice of solvent dictates the reaction mechanism (
Solvent Class Performance Matrix
| Solvent Class | Examples | Kinetic Rate ( | Long-Chain Solubility | Workup Difficulty | Recommendation |
| Polar Aprotic (High Dipole) | DMSO, DMF, DMAc | Excellent (Naked Anion effect) | Poor to Moderate | High (High b.p., water solubility) | Use for small scale (<1g) or difficult nucleophiles. |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Good | Moderate | Low (Rotovap compatible) | Preferred for homogeneous reactions. |
| Non-Polar / Biphasic | Toluene, Heptane, CPME | Poor (without catalyst) | Excellent | Low | Best for Scale-up (Requires PTC). |
| Green / Alternative | 2-MeTHF, Ethyl Lactate | Moderate | Good | Low | Sustainable alternative to DCM/DMF. |
The "Naked Anion" Effect
In polar protic solvents (Methanol, Water), solvent molecules form a "cage" around the nucleophile via hydrogen bonding, reducing its reactivity by up to 1000x. In polar aprotic solvents (DMSO, MeCN), the cation (
Part 3: Decision Logic & Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on chain length, nucleophile strength, and scale.
Part 4: Validated Experimental Protocols
Protocol A: Finkelstein-Assisted Homogeneous Alkylation
Best for: Lab-scale synthesis, moderate chain lengths (
Scientific Rationale:
Long-chain alkyl bromides react sluggishly. Adding a catalytic amount of Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction. The
Reagents:
-
Substrate: Amine or Phenol (1.0 equiv)
-
Electrophile: Alkyl Bromide (1.1 equiv)
-
Base:
(powdered, anhydrous, 2.0 equiv) -
Catalyst: Sodium Iodide (NaI) (10 mol%)
-
Solvent: Acetonitrile (MeCN) [HPLC Grade]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 equiv) in Acetonitrile (concentration 0.2 M).
-
Base Addition: Add powdered
(2.0 equiv). Note: Grinding the base immediately before use increases surface area and reaction rate. -
Catalyst Activation: Add NaI (0.1 equiv). Stir for 10 minutes at room temperature.
-
Alkylation: Add the Alkyl Bromide (1.1 equiv).
-
Reflux: Attach a condenser and heat to mild reflux (80°C) for 12–18 hours.
-
Self-Validation Checkpoint: Monitor by TLC. The alkyl bromide spot (high
, non-polar) should disappear. If the reaction stalls, add another 0.1 equiv of NaI.
-
-
Workup (Crucial for Long Chains):
-
Cool to room temperature. Filter off the solids (
, ). -
Evaporate the Acetonitrile on a rotary evaporator.
-
Redissolve the residue in Heptane (not DCM). Heptane dissolves the long-chain product but precipitates polar impurities.
-
Wash with water (
). Dry organic layer over and concentrate.
-
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Large scale, very long chains (
Scientific Rationale: This system uses a biphasic mixture (Organic/Aqueous). The lipophilic alkyl halide stays in the organic phase (Toluene). The inorganic base stays in the water. The Phase Transfer Catalyst (Quaternary Ammonium Salt) shuttles the nucleophile across the interface into the organic layer, where it reacts rapidly with the alkyl halide.
Reagents:
-
Solvent A: Toluene (or 2-MeTHF for green compliance).
-
Solvent B: Water (or 50% NaOH solution).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve the Alkyl Bromide (1.1 equiv) and Nucleophile (1.0 equiv) in Toluene (3 volumes).
-
Catalyst Addition: Add TBAB (0.05 equiv).
-
Base Initiation: Add 50% w/w NaOH solution (2.0 equiv) or solid KOH with a small amount of water.
-
Agitation: Vigorous stirring is critical . The reaction rate is limited by the surface area of the interface. Stir at >800 RPM.
-
Heating: Heat to 60–90°C.
-
Workup (Self-Separating):
-
Stop stirring. Allow phases to separate.
-
Discard the bottom aqueous layer (contains salts).
-
Wash the top organic layer with dilute HCl (0.1 M) to remove residual catalyst and unreacted amine.
-
Concentrate Toluene to obtain the product.
-
Figure 2: Phase Transfer Catalysis Mechanism
Caption: The PTC cycle showing the shuttling of the active nucleophile anion into the organic phase by the quaternary ammonium catalyst.
Part 5: Troubleshooting & Optimization
1. The "Soap" Problem (Emulsions): Long-chain alkylated amines or phenols are essentially surfactants (soaps).
-
Symptom:[1][4][5][7][9][10][11] During aqueous workup, the layers do not separate.
-
Solution: Do not shake vigorously during extraction. Use gentle inversion. Add Brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing separation. If emulsion persists, add a small amount of Methanol to break surface tension.
2. Elimination Side Reactions (
-
Control: If you observe alkene by-products (check NMR for vinylic protons at 5-6 ppm), switch from NaOH (Strong Base) to
or (Milder Base) and lower the temperature.
3. Catalyst Poisoning (PTC):
-
Issue: Iodide ions (
) bind very tightly to the quaternary ammonium catalyst, preventing it from cycling. -
Rule: Do NOT use NaI (Finkelstein conditions) in conjunction with Phase Transfer Catalysis. They are mutually exclusive strategies.
Part 6: References
-
Solvent Effects in
Reactions:-
Title: "Solvent Effects in Organic Chemistry"
-
Source: Christian Reichardt, Wiley-VCH.
-
Context: Defines the "naked anion" effect in dipolar aprotic solvents.
-
URL:
-
-
Finkelstein Reaction Modifications:
-
Title: "Finkelstein Reaction - Conditions and Mechanism"
-
Source: Byju's / Organic Chemistry Portal
-
Context: Protocol for iodide-catalyzed halogen exchange.
-
URL:
-
-
Phase Transfer Catalysis Protocols:
-
Title: "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives"
-
Source: Starks, C. M., Liotta, C. L., & Halpern, M.
-
Context: The definitive guide on PTC kinetics and catalyst selection (TBAB vs Aliquat).
-
URL:
-
-
Green Solvent Alternatives:
-
Title: "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis"
-
Source: Pace, V., et al., ChemSusChem.
-
Context: Validation of 2-MeTHF as a replacement for Toluene/THF in biphasic alkylations.
-
URL:
-
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
C-alkylation methods for thiophene-based polymers using alkyl bromides
Application Note: Precision C-Alkylation Strategies for Thiophene-Based Polymers
Executive Summary
This guide details the C-alkylation of thiophene-based materials using alkyl bromides, a critical transformation for solubilizing conjugated polymers and tuning their electronic properties. We address two distinct synthetic stages:
-
Pre-Polymerization Alkylation: The synthesis of 3-alkylthiophene monomers via Kumada cross-coupling.
-
Post-Polymerization Functionalization (PPM): The direct modification of the polymer backbone via lithiation-trapping.
These protocols are designed for researchers requiring high regioregularity (>98% Head-to-Tail) and strict defect control in organic photovoltaic (OPV) and field-effect transistor (OFET) applications.
Part 1: Pre-Polymerization C-Alkylation (Monomer Synthesis)
The most robust method to introduce alkyl chains onto a thiophene ring is the Kumada Cross-Coupling . This method utilizes alkyl bromides as the precursor to the nucleophilic Grignard reagent, which is then coupled to 3-bromothiophene.
Mechanism & Rationale
Direct alkylation of thiophene is non-selective. We employ a Ni(II)-catalyzed cycle where the alkyl bromide is first converted to a Grignard reagent.[1] The catalyst, typically Ni(dppp)Cl₂ , facilitates oxidative addition into the C-Br bond of the thiophene, followed by transmetallation with the alkyl Grignard and reductive elimination to form the C-C bond.[1]
Protocol A: Synthesis of 3-Hexylthiophene
Target: Conversion of 3-bromothiophene to 3-hexylthiophene using 1-bromohexane.
Materials:
-
3-Bromothiophene (1.0 eq)[1]
-
1-Bromohexane (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Ni(dppp)Cl₂ (0.5 – 1.0 mol%)
-
Anhydrous Diethyl Ether (Et₂O) or THF[1]
Step-by-Step Methodology:
-
Grignard Formation (The Alkyl Source):
-
Activate Mg turnings by dry stirring under Argon for 30 mins.
-
Add anhydrous Et₂O to cover Mg. Add a crystal of iodine to initiate.
-
Add 1-bromohexane dropwise. Maintain a gentle reflux (35°C).
-
Checkpoint: Solution should turn turbid/grey, indicating formation of HexylMgBr. Stir for 2 hours.
-
-
Catalyst Preparation:
-
In a separate flame-dried Schlenk flask, dissolve 3-bromothiophene and Ni(dppp)Cl₂ in anhydrous Et₂O.
-
Cool to 0°C in an ice bath.
-
-
The Coupling Reaction:
-
Cannulate the HexylMgBr solution dropwise into the catalyst/thiophene mixture over 30 minutes.
-
Observation: An exotherm will occur; the color typically shifts from orange to dark red/brown.
-
Remove ice bath and reflux for 12–16 hours.
-
-
Quenching & Purification:
-
Cool to RT. Quench carefully with 1M HCl (aq).
-
Extract with ether, wash with NaHCO₃ and brine. Dry over MgSO₄.
-
Purification: Vacuum distillation is mandatory to remove homocoupled byproducts (R-R).
-
Part 2: Post-Polymerization C-Alkylation (Backbone Modification)
Modifying an existing polythiophene backbone is challenging due to steric hindrance and aggregation. This protocol uses Lithiation-Trapping , where the polymer backbone acts as the nucleophile and the alkyl bromide acts as the electrophile.
Mechanism & Rationale
Protons at the 3- or 4-positions of the thiophene ring (if unsubstituted) or terminal positions can be removed by a strong base (LDA or BuLi). The resulting lithiated species is highly reactive and attacks the alkyl bromide via an SN2 mechanism. Note: This method is sensitive to aggregation. Reactions must be performed in dilute solutions to ensure the base can access the backbone.
Protocol B: Side-Chain Functionalization via Lithiation
Target: Introduction of functional alkyl groups onto Poly(3-hexylthiophene) (P3HT) or unsubstituted Polythiophene (PT).[2]
Materials:
-
Regioregular P3HT (Mn ~ 20-30 kDa)
-
Lithium Diisopropylamide (LDA) (freshly prepared)
-
Functional Alkyl Bromide (Electrophile)
-
Anhydrous THF (strictly oxygen-free)
Step-by-Step Methodology:
-
Solubilization:
-
Dissolve P3HT in anhydrous THF (concentration < 5 mg/mL) under Argon.
-
Critical Step: Heat to reflux to break up aggregates, then cool rapidly to -78°C (Dry ice/Acetone bath).
-
-
Lithiation (C-H Activation):
-
Add LDA (1.1 eq per monomer unit) dropwise at -78°C.
-
Stir for 40 minutes. The solution color often shifts (e.g., purple to orange) due to the change in conjugation length upon lithiation.
-
Warning: Do not exceed -40°C, or the lithium will attack the polymer's alkyl side chains (beta-elimination).
-
-
Trapping (Alkylation):
-
Add the Alkyl Bromide (in excess, ~3 eq) via syringe.
-
Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.
-
Stir at RT for an additional 12 hours.
-
-
Workup:
-
Precipitate the polymer into cold Methanol.
-
Filter and perform Soxhlet extraction (Methanol -> Hexanes -> Chloroform) to remove unreacted alkyl bromide and salts.
-
Part 3: Visualization of Workflows
Figure 1: Post-Polymerization Functionalization Pathway
This diagram illustrates the critical lithiation-trapping mechanism described in Protocol B.
Caption: Figure 1. Kinetic pathway for post-polymerization C-alkylation. Note the critical "de-aggregation" step required before lithiation.
Figure 2: The Kumada Cycle (Monomer Synthesis)
This diagram details the catalytic cycle used in Protocol A.
Caption: Figure 2.[3] The Kumada catalytic cycle for synthesizing 3-alkylthiophene monomers from alkyl bromides.
Troubleshooting & Optimization
| Variable | Issue | Optimization Strategy |
| Solvent Quality | Low yield or termination | THF must be distilled from Na/Benzophenone immediately before use. Water kills Grignard and LDA instantly. |
| Temperature (PPM) | Backbone degradation | During lithiation (Protocol B), strict adherence to -78°C is required. Higher temps cause lithium-halogen scrambling or polymer degradation.[3] |
| Regioregularity | Head-to-Head defects | In monomer synthesis (Protocol A), use bulky ligands like dppp (1,3-bis(diphenylphosphino)propane) rather than PPh₃ to enforce selectivity. |
| Aggregation | Incomplete functionalization | In Protocol B, if the polymer gels at -78°C, the reaction will fail. Use lower concentrations or add LiCl to break aggregates. |
References
-
McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70–72. Link
-
Loewe, R. S., Khersonsky, S. M., & McCullough, R. D. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.[3][4][5] Advanced Materials, 11(3), 250–253. Link
-
Zhai, L., Pilston, R. L., Zaiger, K. L., Stokes, K. K., & McCullough, R. D. (2003). A Simple Method to Generate Side-Chain Derivatives of Regioregular Polythiophene via the GRIM Metathesis and Post-polymerization Functionalization. Macromolecules, 36(1), 61–64. Link
-
Koo, B., Sletten, E. M., & Swager, T. M. (2015).[6] Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange.[6][7] Macromolecules, 48(1), 229–235.[6] Link
-
Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-Living Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(21), 8649–8656. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. The McCullough Group - Research [chem.cmu.edu]
- 5. The McCullough Group - Research [chem.cmu.edu]
- 6. Functionalized Poly(3-hexylthiophene)s via Lithium-Bromine Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Stability of 7-(3-Bromopropyl)pentadecane under basic reaction conditions
Introduction: The "Goldilocks" Challenge of Alkylating Agents
As a Senior Application Scientist supporting lipid nanoparticle (LNP) development, I frequently encounter researchers struggling with 7-(3-Bromopropyl)pentadecane (CAS: 1853176-43-8). This molecule is a critical "tail" precursor used to synthesize ionizable lipids (similar to MC3 or ALC-0315 analogs).
The core tension in using this reagent is simple but unforgiving: You need basic conditions to drive the alkylation of your amine headgroup, but those same conditions actively destroy your reagent via elimination.
This guide moves beyond standard datasheets to explain why your reactions might be failing and how to stabilize the system for maximum yield.
Module 1: Mechanism & Stability Profile
To troubleshoot, you must visualize the invisible war happening in your flask. The bromine atom on the propyl chain is a primary leaving group, but it is attached to a massive, hydrophobic, branched pentadecane backbone.
The Reactivity Triad
In basic media (pH > 9), three pathways compete. Your goal is to maximize Pathway A while suppressing B and C.
-
Pathway A:
Substitution (Desired) -
Pathway B: E2 Elimination (Major Impurity)
-
Pathway C: Hydrolysis (Minor Impurity)
Figure 1: Competitive reaction pathways for 7-(3-Bromopropyl)pentadecane in basic media.
Module 2: Troubleshooting & FAQs
Q1: I see a new spot on TLC just above my product that doesn't stain well with Ninhydrin. What is it? Diagnosis: This is likely the elimination product (alkene) .
-
The Science: The E2 elimination removes HBr, creating a double bond. Alkenes are less polar than your starting bromide and significantly less polar than the amine product, causing them to run higher on silica. They lack the nitrogen required for Ninhydrin staining (unlike your product).
-
The Fix:
-
Lower the Temperature: E2 elimination has a higher activation energy than
. Dropping from 80°C to 50°C often halves the elimination rate while only slightly slowing substitution. -
Change the Base: Switch from strong bases (NaOEt, KOH) to weak, non-nucleophilic inorganic bases (
, ).
-
Q2: My reaction stalled at 60% conversion. Should I add stronger base? Diagnosis: Do NOT add stronger base.
-
The Science: Adding a strong base (like NaOH) will likely trigger rapid degradation of the remaining starting material into the alkene (Pathway B) rather than pushing the substitution.
-
The Fix: The stall is likely due to halide inhibition . The leaving group (Bromide) accumulates and can act as a nucleophile, reversing the reaction or simply increasing ionic strength.
-
Action: Add a halide scavenger like Silver Carbonate (
) (expensive but effective) or simply switch to a solvent that better solvates the leaving group (e.g., DMF or DMSO) to keep the reaction moving.
-
Q3: Can I store this reagent in a master mix with my amine? Diagnosis: Absolutely not.
-
The Science: Even without an external base, amines are basic enough to trigger slow "self-alkylation" or elimination over time, especially if the amine is secondary.
-
Protocol: Store the bromide neat at -20°C. Only mix with the amine immediately prior to the reaction.
Module 3: Optimized Experimental Protocols
These protocols are designed to maximize the
Data Summary: Solvent & Base Effects
| Solvent System | Base | Temp (°C) | Yield ( | Impurity (Alkene) | Recommendation |
| Ethanol | NaOEt | 78 (Reflux) | 45% | High (40%) | ⛔ AVOID |
| THF/Water | LiOH | 60 | 50% | Moderate (Hydrolysis risk) | ⚠️ Caution |
| DMF | 60 | 82% | Low (<5%) | ✅ Recommended | |
| Acetonitrile | 50 | 88% | Very Low (<2%) | 🌟 Gold Standard |
Protocol A: The "Gold Standard" Synthesis (Acetonitrile/Cesium)
Best for high-value lipid synthesis where purity is paramount.
-
Preparation:
-
Dry Acetonitrile (MeCN) over molecular sieves. Water promotes hydrolysis.[6]
-
Use Cesium Carbonate (
) . The "Cesium Effect" increases the solubility of the carbonate and provides a "naked" anion, accelerating without increasing basicity to the point of elimination.
-
-
Setup:
-
Dissolve Amine (1.0 equiv) in MeCN (0.2 M).
-
Add
(2.5 equiv). -
Add 7-(3-Bromopropyl)pentadecane (1.1 equiv).
-
-
Reaction:
-
Stir at 45–50°C for 12–16 hours.
-
Critical Checkpoint: Monitor by TLC/LC-MS. If alkene impurity appears >5%, lower temp to 40°C.
-
-
Workup:
-
Filter off solids (Cs salts).
-
Concentrate filtrate.
-
Purification: Flash chromatography is usually required to remove the excess bromide, which runs near the solvent front.
-
Protocol B: The "Scale-Up" Synthesis (DMF/Potassium)
Best for gram-scale reactions where Cesium is too expensive.
-
Setup:
-
Use Anhydrous DMF.
-
Base: Micropulverized Potassium Carbonate (
). -
Catalyst: Potassium Iodide (KI) - 10 mol%.
-
Why KI? The Finkelstein reaction converts the alkyl bromide to an alkyl iodide in situ. Alkyl iodides are better leaving groups (
is faster), allowing you to run the reaction at lower temperatures, sparing the molecule from elimination.
-
-
-
Reaction:
-
Run at 60°C . The slightly higher temp is needed for
solubility compared to Cesium.
-
Module 4: Decision Logic for Process Chemists
Use this workflow to determine the correct reaction conditions for your specific equipment and constraints.
Figure 2: Optimization workflow for minimizing elimination by-products.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions).
- Foundational text establishing the competition between E2 and Sn2 pathways based on steric hindrance and base strength.
-
Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578.
- Describes the synthesis of lipid tails similar to 7-(3-bromopropyl)
-
Buschmann, M. D., et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines, 9(1), 65.
- Review of ionizable lipid structures and the synthetic challenges in gener
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- The primary source for the "Finkelstein Reaction" (KI catalysis) protocol recommended in Module 3.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. The E2 Reaction Mechanism [chemistrysteps.com]
- 5. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 6. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
Validation & Comparative
Comparing solubility of linear vs. branched alkyl substituted polymers
Title: Comparative Guide: Solubility and Processability of Linear vs. Branched Alkyl-Substituted Polymers
Executive Summary
In polymer engineering—particularly within organic electronics, drug delivery, and coatings—the choice between linear and branched alkyl side chains is a critical design decision. While the polymer backbone dictates the fundamental optoelectronic or mechanical properties, the alkyl side chains govern processability and microstructure .
This guide objectively compares linear and branched alkyl-substituted polymers. The consensus in the field is a trade-off: Linear chains promote high crystallinity and dense packing but suffer from poor solubility. Branched chains dramatically enhance solubility and entropy of mixing but can disrupt ordered packing, potentially degrading charge transport or mechanical strength.
The Physics of Solubilization
To understand the divergence in performance, we must look at the thermodynamics of dissolution, governed by the Flory-Huggins solution theory. The free energy of mixing (
-
Entropy (
): Branched polymers possess higher conformational freedom and free volume. When dissolved, the gain in entropy is significantly higher for branched systems compared to rigid, linear analogs, driving to be more negative (spontaneous dissolution). -
Enthalpy (
): Solubility requires the polymer-solvent interaction to overcome the polymer-polymer cohesive energy. Linear chains often form strong intermolecular van der Waals forces (e.g., - stacking in conjugated polymers), creating a high enthalpic barrier to solvation.
Comparative Analysis: Linear vs. Branched Architectures
Linear Alkyl Chains (e.g., n-Hexyl, n-Octyl, n-Dodecyl)
-
Mechanism: Linear chains allow main chains to align in parallel, maximizing interchain van der Waals contact. This results in "lamellar" packing.
-
Solubility Profile: Generally low. Requires high-boiling solvents (e.g., chlorobenzene, dichlorobenzene) or elevated temperatures to dissolve.
-
Performance Impact:
-
Pros: Superior crystallinity, higher charge carrier mobility (in semiconductors), and mechanical tensile strength.
-
Cons: Prone to gelation at room temperature; difficult to process in large-scale printing or coating.
-
Branched Alkyl Chains (e.g., 2-Ethylhexyl, 2-Butyloctyl)
-
Mechanism: The branch point (often at the
-position) introduces steric bulk that prevents close approach of the backbones. This creates "free volume" where solvent molecules can easily penetrate. -
Solubility Profile: High. Soluble in common, lower-boiling solvents (e.g., chloroform, toluene, THF) at high concentrations (>20 mg/mL).
-
Performance Impact:
-
Pros: Excellent solution processability, reduced aggregation in solution, stable inks.
-
Cons: Steric twisting of the backbone can break conjugation (blue-shift in absorption) and reduce crystallinity (lower charge mobility).
-
Data Summary: Performance Trade-offs
| Feature | Linear Alkyl Polymers (e.g., P3HT-linear) | Branched Alkyl Polymers (e.g., P3HT-branched) | Causality |
| Solubility Limit (CHCl | < 10 mg/mL (often requires heat) | > 30 mg/mL (Room Temp) | Steric hindrance reduces interchain cohesive energy. |
| Crystallinity | High (Lamellar packing) | Moderate to Low | Branching disrupts dense packing efficiency. |
| Melting Point ( | Higher | Lower | Reduced enthalpy of fusion due to lattice disorder. |
| Solution Viscosity | Higher (for same MW) | Lower | More compact hydrodynamic radius ( |
| Charge Mobility | High ( | Moderate ( | Interchain hopping is hindered by increased distance. |
Visualizing the Mechanism
The following diagram illustrates the steric impact of side-chain architecture on solvent penetration and packing.
Figure 1: Mechanistic pathway showing how branching introduces steric bulk to facilitate solvent penetration, contrasting with the dense packing of linear chains.
Experimental Protocol: Determination of Hansen Solubility Parameters (HSP)
To scientifically validate the solubility advantage of a branched polymer, one should not rely on "like/dislike" observations. Instead, determine the Hansen Solubility Parameters (HSP) . This protocol defines the precise sphere of solubility for your material.
Objective: Determine the three HSP coordinates: Dispersion (
Materials Required:
-
Polymer sample (Linear and Branched variants).[1][2][3][4][5]
-
Set of 15-20 standard solvents with known HSP values (e.g., Toluene, MEK, Acetone, Methanol, Chloroform, DMSO).
-
20 mL Scintillation vials.
-
Vortex mixer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 50 mg of polymer into individual vials for each solvent.
-
Add 5 mL of the respective solvent to each vial (Target concentration: 10 mg/mL).
-
-
Dissolution & Observation:
-
Vortex for 1 minute.
-
Allow to stand for 24 hours at room temperature.[1]
-
Score the solubility:
-
1 (Soluble): Clear solution, no particulates.
-
0 (Insoluble): Precipitate visible, swollen gel, or cloudy suspension.
-
-
-
Data Analysis (The Sphere Method):
-
Input the scores (0 or 1) and the known solvent parameters into HSP software (e.g., HSPiP) or use a fitting algorithm.
-
The algorithm calculates the center of the "Solubility Sphere" (
) and the Radius of Interaction ( ).[6]
-
Self-Validating Check:
Calculate the "Distance" (
-
If
, the polymer must dissolve. -
If
, the polymer must precipitate. -
Insight: Branched polymers typically exhibit a larger
(larger solubility sphere) and a shift in coordinates towards non-polar solvents compared to linear analogs.
Strategic Selection Guide
When should you choose which?
-
Choose Linear Alkyls If:
-
Your primary goal is crystallinity or charge transport (e.g., OFETs).
-
You can utilize high-temperature processing (e.g., 100°C+ spin coating).
-
Mechanical stiffness is required.
-
-
Choose Branched Alkyls If:
-
Solubility is the bottleneck. You need to print from "green" or non-chlorinated solvents (e.g., Xylenes, Anisole).
-
You are formulating thick films (e.g., >200 nm) where aggregation must be suppressed.
-
You need to lower the melting point for melt-processing applications.
-
Advanced Tip: "Branch Point Engineering." Moving the branching point further from the backbone (e.g., 2-octyldodecyl vs. 2-ethylhexyl) can retain solubility while reducing the steric twist on the backbone, offering a "best of both worlds" compromise [1, 2].
References
-
ACS Publications. (2025). Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells. Chemistry of Materials. Link
-
National Institutes of Health (NIH). (2024). Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors. PMC. Link
-
MDPI. (2021). Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. Polymers. Link
-
Hansen Solubility Parameters. (Official Site).[7] The Science of HSP. Link
-
ResearchGate. (2018). Experimental Procedures for the Measurement of Polymer Solubility. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. asaclean.com [asaclean.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. kinampark.com [kinampark.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
The Position of Power: A Comparative Guide to Branching Point Engineering in Organic Solar Cells
In the relentless pursuit of higher efficiency in organic solar cells (OSCs), the molecular architecture of the photoactive layer's donor and acceptor materials reigns supreme. Among the various molecular design strategies, the seemingly subtle modification of alkyl side-chain branching points has emerged as a powerful tool to fine-tune the optoelectronic and morphological properties, ultimately dictating device performance. This guide provides an in-depth comparison of how the strategic placement of branching points on the alkyl side chains of both donor and acceptor molecules influences the power conversion efficiency (PCE) of OSCs. We will delve into the causal relationships behind these observations, supported by experimental data from recent literature, and provide standardized protocols for the fabrication and characterization of these high-performance devices.
The Critical Role of Side-Chain Engineering
The solubility of conjugated polymers and small molecules, essential for solution-based processing of OSCs, is often imparted by attaching flexible alkyl side chains to the rigid backbone. However, these side chains are not merely solubilizing agents; they play a crucial role in governing the intermolecular packing, thin-film morphology, and charge transport properties of the active layer.[1] The position of the branching point on these alkyl chains, in particular, has a profound impact on the balance between solubility and the propensity for self-aggregation, which is critical for forming the ideal bicontinuous interpenetrating network of donor and acceptor domains required for efficient charge separation and transport.[2]
A branching point close to the polymer backbone can introduce significant steric hindrance, disrupting π-π stacking and hindering charge transport. Conversely, moving the branching point further away from the backbone can reduce this steric hindrance, allowing for more ordered molecular packing and improved crystallinity, which often translates to higher charge carrier mobility.[3]
Impact of Branching Point Position on Non-Fullerene Acceptors (NFAs)
The advent of high-performance non-fullerene acceptors (NFAs) has propelled OSC efficiencies to new heights. Fine-tuning the molecular structure of these NFAs through side-chain engineering has been a key area of research. A prime example is the systematic modification of the highly efficient Y6 acceptor.
A study by Yuan et al. (2020) demonstrated that judiciously altering the alkyl-chain branching position away from the Y6 backbone can significantly enhance device performance.[4] They synthesized two new acceptors, Y6-C2 and Y6-C3, and compared them to the original Y6.
Table 1: Comparison of Photovoltaic Performance of PM6:Y-series Acceptor Based OSCs
| Acceptor | Branching Point Position | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| Y6 | Standard | 0.833 | 25.48 | 71.9 | 15.24 |
| Y6-C2 | Moved away from backbone | 0.835 | 25.71 | 74.1 | 15.89 |
| Y6-C3 | Moved further from backbone | 0.831 | 24.96 | 66.3 | 13.76 |
Data sourced from Yuan et al., 2020.[4]
The Y6-C2 acceptor, with its branching point moved away from the backbone, exhibited improved molecular packing and enhanced crystallinity compared to Y6.[4] This led to a notable increase in the fill factor (FF) and a higher overall power conversion efficiency (PCE) of 15.89% in as-cast devices.[4] However, moving the branching point even further away, as in Y6-C3, resulted in a significant blue-shift in absorption and a decrease in performance, highlighting that there is an optimal distance for the branching point.[4]
Another study on Y-series NFAs by Lee et al. (2021) explored the effect of branching at different positions on the outer phenyl side groups. They developed two new acceptors, BTP-4F-P2EH (β-position branching) and BTP-4F-P3EH (γ-position branching), and compared them to a version with linear alkyl chains, BTP-4F-PC6.[5]
Table 2: Photovoltaic Performance of PBDB-T-2F Based OSCs with Different NFA Branching
| Acceptor | Branching Position | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| BTP-4F-PC6 | Linear | 0.84 | 26.3 | 77.8 | 17.22 |
| BTP-4F-P2EH | β-position | 0.86 | 26.5 | 79.8 | 18.22 |
| BTP-4F-P3EH | γ-position | 0.85 | 26.4 | 78.3 | 17.57 |
Data sourced from Lee et al., 2021.[5]
The introduction of branched chains at the β-position in BTP-4F-P2EH led to an enhanced device performance of 18.22%, outperforming the linear chain counterpart.[5] This improvement was attributed to more suitable phase separation and better exciton dissociation.[5] These results underscore the immense potential of side-chain branching design in optimizing molecular properties and boosting photovoltaic performance.[5]
Caption: Molecular design evolution of Y6 and BTP-4F series NFAs.
Influence of Branching on Polymer Donors
The position of the alkyl chain branching also significantly affects the properties of polymer donors. A study by Janssen et al. (2021) investigated the effect of α-branching versus β-branching in the trialkylsilyl side chains of a benzodithiophene-alt-difluorobenzotriazole (BDTT-alt-FBTA) copolymer.[6][7] They found that compared to α-branching, β-branching of alkyl groups significantly reduces aggregation.[6][7] This allows the polymer with β-branched side chains (J77) to form more favorable blend morphologies with various NFAs, leading to highly efficient solar cells.[6]
The reduced aggregation in the β-branched polymer also leads to a lower Highest Occupied Molecular Orbital (HOMO) energy level, which in turn increases the open-circuit voltage (Voc) of the resulting solar cells without compromising the short-circuit current density (Jsc) or fill factor (FF).[6][7]
Caption: Effect of α- vs. β-branching on polymer donor properties.
Experimental Protocols
To ensure the reproducibility and reliability of research in this field, standardized experimental protocols are essential. Below are step-by-step methodologies for the fabrication and characterization of organic solar cells.
Organic Solar Cell Fabrication (Spin-Coating)
This protocol outlines the fabrication of a conventional architecture OSC (ITO/PEDOT:PSS/Active Layer/Cathode).
-
Substrate Cleaning:
-
Sequentially sonicate patterned indium tin oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to enhance the wettability of the surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution onto the ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Dissolve the donor polymer and acceptor molecule in a suitable solvent (e.g., chloroform, chlorobenzene) at the desired ratio and concentration.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
If required, perform solvent vapor annealing or thermal annealing to optimize the active layer morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of a low work function metal (e.g., Ca, LiF) followed by a thicker layer of Aluminum (Al) through a shadow mask to define the device area.
-
Caption: A simplified workflow for organic solar cell fabrication.
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM1.5G spectrum at 100 mW/cm2 illumination.
-
Measure the J-V characteristics of the fabricated devices using a source measure unit.
-
Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[8][9]
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the wavelength-dependent photon-to-electron conversion efficiency.
-
Integrate the EQE spectrum with the AM1.5G solar spectrum to calculate the theoretical Jsc, which should be consistent with the value obtained from the J-V measurement.
-
-
Morphology Characterization:
-
Utilize techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the surface topography and phase separation of the active layer blend films.[10][11]
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can be used to probe the molecular packing and orientation within the thin film.
-
Conclusion
The strategic positioning of branching points on the alkyl side chains of both donor and acceptor materials is a powerful and effective strategy for enhancing the performance of organic solar cells. By moving the branching point away from the conjugated backbone, it is possible to mitigate steric hindrance, leading to improved molecular packing, optimized thin-film morphology, and consequently, higher power conversion efficiencies. The case studies of the Y6-based non-fullerene acceptors and BDTT-alt-FBTA-based polymer donors clearly demonstrate that fine-tuning the branching point position can lead to significant improvements in Voc, Jsc, and FF. This guide provides researchers and scientists with a comprehensive overview of the underlying principles, comparative experimental data, and standardized protocols to aid in the rational design of next-generation organic photovoltaic materials.
References
-
Alkyl Chain Engineering of Low Bandgap Non-Fullerene Acceptors for High-Performance Organic Solar Cells: Branched vs. Linear Alkyl Side Chains. PubMed Central. [Link]
-
Alkyl‐Chain Branching of Non‐Fullerene Acceptors Flanking Conjugated Side Groups toward Highly Efficient Organic Solar Cells. ResearchGate. [Link]
-
Efficient Solar Cells Based on a Polymer Donor with β-Branching in Trialkylsilyl Side Chains. Angewandte Chemie. [Link]
-
Alkyl Chains Impact in Polymer-Based organic Solar Cells. Encyclopedia.pub. [Link]
-
Systematic Merging of Nonfullerene Acceptor π-Extension and Tetrafluorination Strategies Affords Polymer Solar Cells with >16% Efficiency. National Institute of Standards and Technology. [Link]
-
Altering alkyl-chains branching positions for boosting the performance of small-molecule acceptors for highly efficient nonfullerene organic solar cells. ResearchGate. [Link]
-
Alkylthiophenyl side chain modulation for enhanced photovoltaic properties of polymer donors in organic solar cells. Journal of Materials Chemistry C. [Link]
-
Alkyl-Side-Chain Engineering of Nonfused Nonfullerene Acceptors with Simultaneously Improved Material Solubility and Device Performance for Organic Solar Cells. PubMed Central. [Link]
-
Achieving Efficient Ternary Organic Solar Cells Using Structurally Similar Non‐Fullerene Acceptors with Varying Flanking Side Chains. ResearchGate. [Link]
-
Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. MDPI. [Link]
-
Efficient Solar Cells Based on a Polymer Donor with β-Branching in Trialkylsilyl Side Chains. ResearchGate. [Link]
-
Accurate reconstruction of the jV-characteristic of organic solar cells from measurements of the external quantum efficiency. AIP Publishing. [Link]
-
Modeling and Performance Analysis of PM6:Y6 Based Inverted Bulk Heterojunction Organic Solar Cells through SCAPS-1D Simulation. ResearchGate. [Link]
-
Morphology characterization in organic and hybrid solar cells. Energy & Environmental Science. [Link]
-
Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance. ACS Omega. [Link]
-
Design, synthesis and characterization of new organic semi-conductors for photovoltaics. ResearchGate. [Link]
-
The impact of side chain elongation from the Y6 to Y6-12 acceptor in organic solar cells: a fundamental study from molecules to devices. Journal of Materials Chemistry C. [Link]
-
Organic Solar Cells: An Overview Focusing on Active Layer Morphology. ResearchGate. [Link]
-
Alkyl side chain engineering enables high performance as-cast organic solar cells of over 17% efficiency. PubMed Central. [Link]
-
Optimizing Device Structure of PTB7-Th:PNDI-T10 Bulk Heterojunction Polymer Solar Cells by Enhancing Optical Absorption. Charles Darwin University. [Link]
-
Organic PV Module Design and Manufacturing. TNO Publications. [Link]
-
Synthesis and Characterization of Organic Solar Cell. Jetir.org. [Link]
-
Optimizing Device Structure of PTB7-Th:PNDI-T10 Bulk Heterojunction Polymer Solar Cells by Enhancing Optical Absorption. MDPI. [Link]
-
Morphology Control in Organic Solar Cells. MDPI. [Link]
-
How measurement protocols influence the dynamic J-V characteristics of perovskite solar cells: Theory and experiment. ResearchGate. [Link]
-
Y6 and its derivatives: molecular design and physical mechanism. PubMed Central. [Link]
-
Recent advances in polymeric and small molecule donor materials for Y6 based organic solar cells. Kyung Hee University. [Link]
-
Enhanced efficiency and stability of PTB7-Th-based multi-non-fullerene solar cells enabled by the working mechanism of the coexisting alloy-like structure and energy transfer model. Journal of Materials Chemistry A. [Link]
-
Synthesis, characterization and photovoltaic properties of polyplatinaynes with side chain functionalization by different electron-accepting group. PolyU Institutional Research Archive. [Link]
-
Manufacturing Processes of Solution-processed Organic Solar cells and Recent Advances. IEOM Society. [Link]
-
Organic solar cells: an overview focusing on active layer morphology. PubMed. [Link]
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]
-
Performance of PM6:Y6 Organic Solar Using SCAPS Simulation. SciRP.org. [Link]
-
Stabilization of the J-V Characteristic of a Perovskite Solar Cell Using an Intelligent Control Loop. MDPI. [Link]
-
Solar Photovoltaic Manufacturing Basics. Department of Energy. [Link]
-
Measurement Techniques for Perovskite Solar Cells. Fluxim AG. [Link]
-
Focusing on Ambient-Processed Active Layers for Organic Solar Cells with High Humidity Tolerance. Polymer Science & Technology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Alkyl Chain Engineering of Low Bandgap Non-Fullerene Acceptors for High-Performance Organic Solar Cells: Branched vs. Linear Alkyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 10. Morphology characterization in organic and hybrid solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
The Impact of Bulky Functionalized Side Chains on Polymer Crystallinity: A Comparative Analysis of 7-(3-Bromopropyl)pentadecane Substituted Polymers
Introduction
In the realm of advanced materials and drug delivery systems, the precise control over the physical properties of polymers is paramount. Crystallinity, the degree of structural order in a polymer, stands out as a critical parameter that dictates a material's mechanical strength, thermal stability, solubility, and degradation kinetics. For researchers and professionals in drug development, understanding how to modulate a polymer's crystallinity is key to designing effective therapeutic carriers with tailored release profiles.
This guide provides an in-depth comparison of the crystallinity of polymers functionalized with 7-(3-Bromopropyl)pentadecane side chains against relevant alternatives. While direct literature on this specific side chain is nascent, this document synthesizes established principles of polymer physics and chemistry to forecast its influence. We will explore the intricate interplay between the bulky, flexible, and functional nature of this side chain and its profound impact on polymer chain organization. Through a combination of theoretical explanation, comparative data analysis, and detailed experimental protocols, this guide aims to equip researchers with the knowledge to predict and control the crystallinity of novel polymeric materials.
The Dichotomy of Polymer Morphology: Amorphous vs. Crystalline
Polymers are rarely entirely crystalline or entirely amorphous; they typically exhibit a semi-crystalline nature with regions of ordered lamellar structures (crystallites) embedded within a disordered amorphous matrix.[1]
-
Crystalline Regions: Characterized by highly ordered, tightly packed polymer chains. These domains contribute to rigidity, high melting temperatures, and resistance to solvent penetration.[2]
-
Amorphous Regions: Lack long-range order, with polymer chains existing in a random, entangled coil conformation. These regions impart flexibility and toughness to the material.
The degree of crystallinity is therefore a crucial determinant of a polymer's macroscopic properties.
The Role of Side Chains in Dictating Crystallinity
The chemical structure of a polymer's side chains plays a pivotal role in its ability to crystallize. Several factors are at play:
-
Size and Bulkiness: Large and bulky side groups can sterically hinder the close packing of polymer main chains, leading to a decrease in overall crystallinity.[3]
-
Flexibility: Flexible side chains can either disrupt main-chain crystallization or, if long enough, crystallize independently.
-
Intermolecular Interactions: Polar functional groups on side chains can introduce strong intermolecular forces, such as dipole-dipole interactions, which can either promote or inhibit crystallization depending on the regularity of their placement.
-
Chain Regularity (Tacticity): The stereochemical arrangement of side chains along the polymer backbone significantly influences crystallinity. Isotactic and syndiotactic polymers, with their regular structures, tend to be more crystalline than atactic polymers.
Comparative Analysis: The 7-(3-Bromopropyl)pentadecane Side Chain
To understand the impact of the 7-(3-Bromopropyl)pentadecane side chain, let us consider a hypothetical polyolefin backbone and compare the expected crystallinity with other side chain substitutions.
| Side Chain Structure | Expected Impact on Main-Chain Crystallinity | Potential for Side-Chain Crystallization | Rationale |
| None (Linear Polyethylene) | High | N/A | Unsubstituted, linear chains pack very efficiently into a crystalline lattice. |
| Pentadecane | Moderate to Low | High | The long C15 alkyl chain is bulky and will disrupt main-chain packing. However, these long side chains can themselves crystallize, forming a distinct crystalline phase.[4] |
| 3-Bromopropyl | Low | Low | The relatively short and polar side chain will disrupt main-chain packing without being long enough to effectively crystallize on its own. The polar bromine atoms may lead to localized ordering if regularly spaced, but overall will likely decrease crystallinity. |
| 7-(3-Bromopropyl)pentadecane | Very Low | Moderate | This side chain combines the features of the previous examples. The bulky and irregularly shaped structure will severely hinder main-chain crystallization. The C15 portion of the side chain has the potential to crystallize, but the presence of the bulky bromopropyl group at the 7th position will likely disrupt the packing of the pentadecane chains, leading to a lower degree of side-chain crystallinity compared to a simple pentadecane side chain. |
Experimental Methodologies for Characterizing Polymer Crystallinity
To experimentally validate the predicted differences in crystallinity, a suite of analytical techniques is employed. Each method provides a unique insight into the morphology of the polymer.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is a powerful tool for determining melting temperature (Tm), glass transition temperature (Tg), and the enthalpy of melting (ΔHm), from which the percent crystallinity can be calculated.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its crystallization temperature.
-
Second Heating Scan: Heat the sample again at 10 °C/min to observe the thermal transitions of the material with a controlled thermal history.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of melting (ΔHm).
-
Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm° is the enthalpy of melting of a 100% crystalline sample of the polymer (a literature value).
-
Figure 2: Workflow for XRD analysis of polymer crystallinity.
Polarized Optical Microscopy (POM)
POM is a technique used to visualize the morphology of semi-crystalline polymers. Crystalline regions in a polymer are typically birefringent, meaning they can rotate the plane of polarized light. When viewed between crossed polarizers, these crystalline structures, known as spherulites, appear as bright objects against a dark background. The size, shape, and number of spherulites can provide qualitative information about the crystallization process.
Experimental Protocol: POM Analysis
-
Sample Preparation: Press a thin film of the polymer between two glass slides on a hot stage.
-
Melt and Crystallize: Heat the sample above its melting point to erase its thermal history, then cool it at a controlled rate to induce crystallization.
-
Imaging: Observe the sample under a polarized light microscope with crossed polarizers as it cools.
-
Analysis: Capture images of the spherulite growth at different temperatures and times. Analyze the size, number density, and morphology of the spherulites. Polymers with a higher degree of crystallinity will typically show a larger number of well-formed spherulites.
Conclusion
The introduction of a 7-(3-Bromopropyl)pentadecane side chain is predicted to significantly reduce the overall crystallinity of a polymer compared to its unsubstituted or simpler alkyl-substituted counterparts. This is due to the steric hindrance imposed by the bulky and irregularly shaped side chain, which disrupts the efficient packing of the polymer main chains. While the long pentadecane portion of the side chain has the potential for independent crystallization, this is likely to be impeded by the bromopropyl group.
For researchers in drug development, this modulation of crystallinity is a powerful tool. A lower degree of crystallinity generally leads to faster solvent penetration and, consequently, a more rapid release of an encapsulated drug. By carefully designing the structure of the polymer side chains, it is possible to fine-tune the release kinetics to meet specific therapeutic needs. The experimental protocols outlined in this guide provide a robust framework for characterizing the crystallinity of these novel materials and correlating their physical properties with their performance in drug delivery applications.
References
-
Wang, L., et al. (2018). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 8(54), 30775-30788. [Link]
-
Gautam, K. S., & Dhinojwala, A. (2002). Melting at Alkyl Side Chain Comb Polymer Interfaces. Physical Review Letters, 88(14), 145501. [Link]
-
Turner, D. P. J., et al. (2021). Substituted Polynorbornene Membranes: A Modular Template for Targeted Gas Separations. Chemical Society Reviews, 50(10), 5928-5963. [Link]
-
Turner-Jones, A. (1964). Crystallinity in isotactic polyolefins with unbranched side chains. Polymer, 5(6), 299-300. [Link]
-
EAG Laboratories. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). [Link]
-
LibreTexts. (2024, March 20). 30.6: Polymer Structure and Physical Properties. Chemistry LibreTexts. [Link]
- Privalko, V. P., & Lipatov, Y. S. (1974). The effect of side chain length on the crystallinity of comb-like polymers. Makromolekulare Chemie, 175(2), 641-644.
- Shibanov, Y. D. (1986). Crystallization of comb-like polymers. Progress in Polymer Science, 12(3), 217-278.
-
Azom.com. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization – Faster Throughput with the Discovery X3 DSC. [Link]
-
Spectroscopy Online. (2023, February 1). Measuring the Crystallinity of PHBHx with Varying Amounts of Sidechains on a Benchtop Instrument. [Link]
-
Davidson, M. W. (2015, November 13). Polymers in Polarized Light. Molecular Expressions. [Link]
- Callister, W. D., & Rethwisch, D. G. (2018). Materials Science and Engineering: An Introduction. Wiley.
- Sperling, L. H. (2006). Introduction to Physical Polymer Science. Wiley.
- Gedde, U. W. (1995). Polymer Physics. Chapman & Hall.
- Strobl, G. (2007). The Physics of Polymers. Springer.
- Young, R. J., & Lovell, P. A. (2011). Introduction to Polymers. CRC Press.
- Hiemenz, P. C., & Lodge, T. P. (2007). Polymer Chemistry. CRC Press.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 3. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eag.com [eag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
